Cas no 167693-21-2 (benzyl(3,3-dimethylbutyl)amine)
benzyl(3,3-dimethylbutyl)amine Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanamine, N-(3,3-dimethylbutyl)-
- benzyl(3,3-dimethylbutyl)amine
- SCHEMBL13602556
- SGA69321
- N-(3,3-Dimethylbutyl)benzenemethanamine
- AKOS009058773
- N-benzyl-3,3-dimethylbutan-1-amine
- G47782
- 167693-21-2
- CS-0234328
- EN300-140841
- Z137655072
- DTXSID601278711
-
- Inchi: 1S/C13H21N/c1-13(2,3)9-10-14-11-12-7-5-4-6-8-12/h4-8,14H,9-11H2,1-3H3
- InChI Key: ADGQLUSYEDVRNF-UHFFFAOYSA-N
- SMILES: C1(CNCCC(C)(C)C)=CC=CC=C1
Computed Properties
- Exact Mass: 191.167399674Da
- Monoisotopic Mass: 191.167399674Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 12Ų
benzyl(3,3-dimethylbutyl)amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
benzyl(3,3-dimethylbutyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM439463-250mg |
benzyl(3,3-dimethylbutyl)amine |
167693-21-2 | 95%+ | 250mg |
$596 | 2023-02-03 | |
| Enamine | EN300-140841-0.05g |
benzyl(3,3-dimethylbutyl)amine |
167693-21-2 | 95.0% | 0.05g |
$97.0 | 2025-02-21 | |
| Enamine | EN300-140841-0.1g |
benzyl(3,3-dimethylbutyl)amine |
167693-21-2 | 95.0% | 0.1g |
$144.0 | 2025-02-21 | |
| Enamine | EN300-140841-0.25g |
benzyl(3,3-dimethylbutyl)amine |
167693-21-2 | 95.0% | 0.25g |
$206.0 | 2025-02-21 | |
| Enamine | EN300-140841-0.5g |
benzyl(3,3-dimethylbutyl)amine |
167693-21-2 | 95.0% | 0.5g |
$391.0 | 2025-02-21 | |
| Enamine | EN300-140841-1.0g |
benzyl(3,3-dimethylbutyl)amine |
167693-21-2 | 95.0% | 1.0g |
$513.0 | 2025-02-21 | |
| Enamine | EN300-140841-2.5g |
benzyl(3,3-dimethylbutyl)amine |
167693-21-2 | 95.0% | 2.5g |
$1008.0 | 2025-02-21 | |
| Enamine | EN300-140841-5.0g |
benzyl(3,3-dimethylbutyl)amine |
167693-21-2 | 95.0% | 5.0g |
$1488.0 | 2025-02-21 | |
| Enamine | EN300-140841-10.0g |
benzyl(3,3-dimethylbutyl)amine |
167693-21-2 | 95.0% | 10.0g |
$2209.0 | 2025-02-21 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01012376-1g |
Benzyl(3,3-dimethylbutyl)amine |
167693-21-2 | 95% | 1g |
¥2828.0 | 2023-01-31 |
benzyl(3,3-dimethylbutyl)amine Suppliers
benzyl(3,3-dimethylbutyl)amine Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on benzyl(3,3-dimethylbutyl)amine
Benzyl(3,3-Dimethylbutyl)Amine: A Comprehensive Overview
Benzyl(3,3-dimethylbutyl)amine, with the CAS number 167693-21-2, is a compound of significant interest in the field of organic chemistry. This compound is a derivative of benzylamine, where the amine group is substituted with a 3,3-dimethylbutyl group. The structure of this compound is characterized by a benzene ring attached to an amine group via a methylene bridge, with the 3,3-dimethylbutyl substituent providing additional branching and bulk to the molecule.
The synthesis of benzyl(3,3-dimethylbutyl)amine typically involves nucleophilic substitution reactions or reductive amination processes. Recent studies have explored the use of catalytic hydrogenation and transition metal catalysts to enhance the efficiency and selectivity of these reactions. For instance, researchers have reported the use of palladium catalysts to facilitate the coupling of benzyl halides with 3,3-dimethylbutylamines under mild conditions. These advancements have not only improved the yield but also reduced the environmental footprint of the synthesis process.
In terms of physical properties, benzyl(3,3-dimethylbutyl)amine is known for its relatively high boiling point due to its molecular weight and the presence of hydrogen bonding capabilities. The compound is typically a liquid at room temperature and exhibits moderate solubility in common organic solvents such as dichloromethane and ethyl acetate. Its chemical stability under various conditions has been extensively studied, with recent findings indicating that it remains stable under thermal and oxidative stress up to certain limits.
The chemical reactivity of benzyl(3,3-dimethylbutyl)amine is influenced by its structure. The benzene ring provides aromatic stability, while the amine group acts as a nucleophile in various reactions. Recent research has highlighted its role as a precursor in the synthesis of bioactive molecules, particularly in drug discovery programs. For example, studies have demonstrated its utility in forming imine bonds with carbonyl compounds, leading to the generation of potential therapeutic agents.
In addition to its role in organic synthesis, benzyl(3,3-dimethylbutyl)amine has found applications in polymer chemistry. Its ability to act as a chain extender or crosslinking agent has been explored in the development of polyurethanes and other thermoplastic elastomers. Recent advancements in this area have focused on optimizing reaction conditions to achieve higher molecular weights and improved mechanical properties.
The environmental impact and safety profile of benzyl(3,3-dimethylbutyl)amine have also been subjects of recent research. Studies have shown that it exhibits low acute toxicity when administered via various routes. However, long-term exposure studies are still underway to fully understand its potential effects on human health and ecosystems.
In conclusion, benzyl(3,3-dimethylbutyl)amine, CAS number 167693-21-2, is a versatile compound with diverse applications across multiple fields. Its unique structure and reactivity make it an invaluable tool in organic synthesis and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even more significant role in both academic and industrial settings.
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